molecular formula C19H19NO2 B2425525 3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide CAS No. 708251-56-3

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide

Cat. No.: B2425525
CAS No.: 708251-56-3
M. Wt: 293.366
InChI Key: XGEWIQDFSGOFGS-UHFFFAOYSA-N
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Description

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide is an organic compound that features a furan ring substituted with an ethyl group and a naphthalene moiety attached to a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Ethylation: The furan ring is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.

    Amidation: The final step involves the reaction of the ethylated furan with naphthalen-2-ylamine and a suitable acylating agent to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The ethyl group on the furan ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of furanones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-methylfuran-2-yl)-N-(naphthalen-2-yl)propanamide
  • 3-(5-ethylthiophene-2-yl)-N-(naphthalen-2-yl)propanamide
  • 3-(5-ethylpyrrole-2-yl)-N-(naphthalen-2-yl)propanamide

Uniqueness

3-(5-ethylfuran-2-yl)-N-(naphthalen-2-yl)propanamide is unique due to the presence of both the ethyl-substituted furan ring and the naphthalene moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(5-ethylfuran-2-yl)-N-naphthalen-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-2-17-9-10-18(22-17)11-12-19(21)20-16-8-7-14-5-3-4-6-15(14)13-16/h3-10,13H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEWIQDFSGOFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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